![molecular formula C26H18N4O3 B5179619 (4-{[3-(4-nitrophenyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine](/img/structure/B5179619.png)
(4-{[3-(4-nitrophenyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-{[3-(4-nitrophenyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine, also known as NQO1, is a chemical compound that has been extensively studied for its potential use in cancer treatment. NQO1 is an enzyme that is overexpressed in many cancer cells, making it a promising target for cancer therapy.
作用机制
(4-{[3-(4-nitrophenyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine inhibitors work by inhibiting the activity of the this compound enzyme, which is overexpressed in many cancer cells. This inhibition can lead to the accumulation of reactive oxygen species (ROS) in cancer cells, which can induce apoptosis. Additionally, this compound inhibitors can sensitize cancer cells to radiation therapy by inhibiting DNA repair pathways.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to induce apoptosis in cancer cells, making them a promising target for cancer therapy. Additionally, this compound inhibitors can sensitize cancer cells to radiation therapy, making them a potential adjuvant therapy for cancer treatment. However, this compound inhibitors can also have off-target effects, leading to potential toxicity in normal cells.
实验室实验的优点和局限性
One advantage of using (4-{[3-(4-nitrophenyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine inhibitors in lab experiments is that they can induce apoptosis in cancer cells, making them a useful tool for studying cancer biology. However, this compound inhibitors can also have off-target effects, leading to potential toxicity in normal cells. Additionally, this compound inhibitors can be difficult to synthesize and can have low bioavailability, making them challenging to use in lab experiments.
未来方向
There are several future directions for research on (4-{[3-(4-nitrophenyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine inhibitors. One area of research is the development of more potent and selective this compound inhibitors. Additionally, there is a need for more studies on the potential toxicity of this compound inhibitors in normal cells. Finally, there is a need for more preclinical studies on the efficacy of this compound inhibitors in animal models of cancer.
合成方法
(4-{[3-(4-nitrophenyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine can be synthesized using a number of different methods, including chemical synthesis and enzymatic synthesis. One common method for chemical synthesis involves the reaction of 4-nitrophenylhydrazine with 2-phenyl-3-(6-quinoxalinyl)acrylonitrile in the presence of a base, followed by the reaction of the resulting product with 4-(2-bromoethyl)phenol. Enzymatic synthesis of this compound involves the use of recombinant enzymes to produce the compound.
科学研究应用
(4-{[3-(4-nitrophenyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine has been extensively studied for its potential use in cancer treatment. One study found that this compound inhibitors can induce apoptosis in cancer cells, making them a promising target for cancer therapy. Other studies have found that this compound inhibitors can sensitize cancer cells to radiation therapy, making them a potential adjuvant therapy for cancer treatment.
属性
IUPAC Name |
4-[3-(4-nitrophenyl)-2-phenylquinoxalin-6-yl]oxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O3/c27-19-8-12-21(13-9-19)33-22-14-15-23-24(16-22)29-26(18-6-10-20(11-7-18)30(31)32)25(28-23)17-4-2-1-3-5-17/h1-16H,27H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRLGYYQFKUVIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC=C(C=C4)N)N=C2C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2,4-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B5179543.png)
![2-ethoxy-6-{[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5179572.png)
![4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5179577.png)
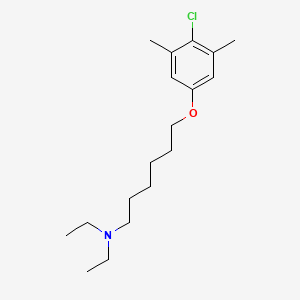
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5179582.png)
![3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5179585.png)
![1-(5-methoxy-3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5179587.png)
![5-[4-(diethylamino)-2-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179595.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5179598.png)
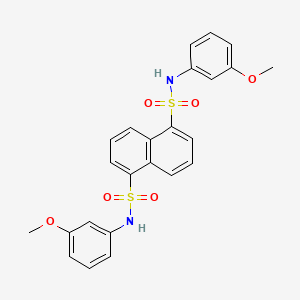
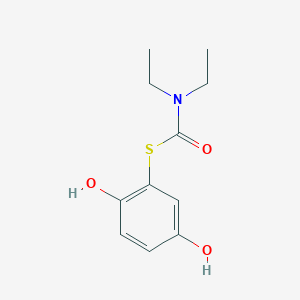
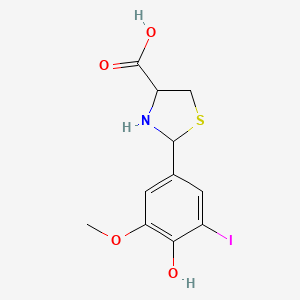
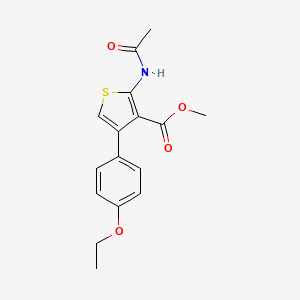
![4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B5179636.png)
